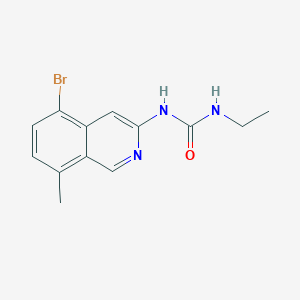
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea: is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
Bromination of 8-methylisoquinoline: The starting material, 8-methylisoquinoline, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the isoquinoline ring.
Formation of 5-bromo-8-methylisoquinoline: The brominated product is then isolated and purified.
Urea Formation: The 5-bromo-8-methylisoquinoline is reacted with ethyl isocyanate in the presence of a suitable base, such as triethylamine, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the isoquinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 8-position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The urea group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate, can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Amines.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Chemical Biology: It can be used to study the biological activity of isoquinoline derivatives and their interactions with biological targets.
Pharmaceutical Research: It can be used in the development of new drugs and in the study of drug-receptor interactions.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the bromine atom and the ethylurea group can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromoisoquinolin-3-yl)-3-ethylurea: Similar structure but lacks the methyl group at the 8-position.
1-(5-Chloro-8-methylisoquinolin-3-yl)-3-ethylurea: Similar structure but with a chlorine atom instead of bromine.
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-methylurea: Similar structure but with a methyl group instead of an ethyl group in the urea moiety.
Uniqueness
1-(5-Bromo-8-methylisoquinolin-3-yl)-3-ethylurea is unique due to the specific combination of the bromine atom, the methyl group at the 8-position, and the ethylurea group. This unique structure can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C13H14BrN3O |
|---|---|
Molekulargewicht |
308.17 g/mol |
IUPAC-Name |
1-(5-bromo-8-methylisoquinolin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C13H14BrN3O/c1-3-15-13(18)17-12-6-9-10(7-16-12)8(2)4-5-11(9)14/h4-7H,3H2,1-2H3,(H2,15,16,17,18) |
InChI-Schlüssel |
CONCMUOJUAUWMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


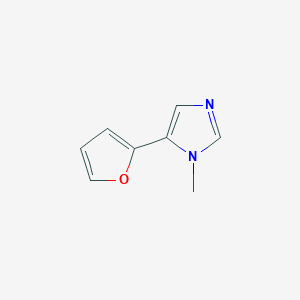
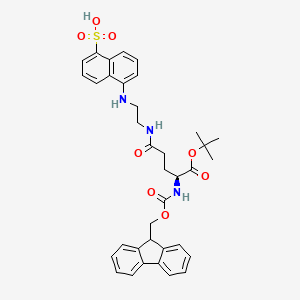
![2,6-Dichloro-4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12865771.png)


![4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12865783.png)
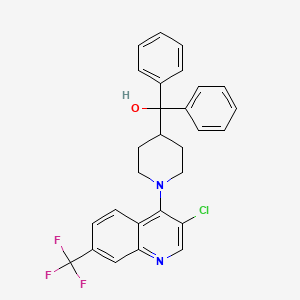
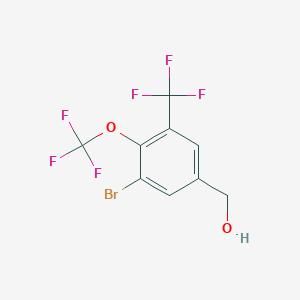


![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)
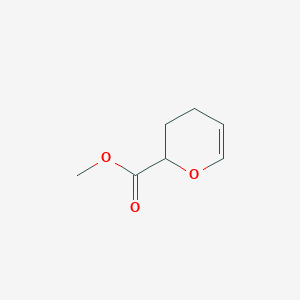
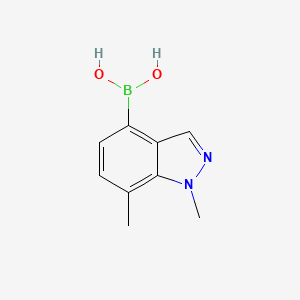
![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)
